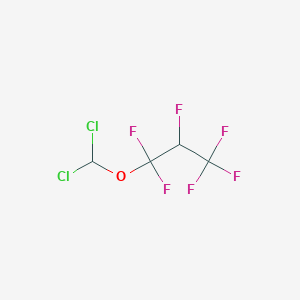

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2F6O/c5-2(6)13-4(11,12)1(7)3(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJFDMGJHHVNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(Cl)Cl)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381156 | |

| Record name | 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56860-82-3 | |

| Record name | 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56860-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether

<-33> A An In-Depth Technical Guide on the Physicochemical Properties of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated ether, presents a unique profile of physicochemical properties stemming from its distinct molecular architecture. This guide offers a comprehensive technical overview of this compound, detailing its core physical and chemical characteristics. It is intended to serve as an essential resource for professionals in research, scientific analysis, and pharmaceutical development who require a thorough understanding of this compound for its application and safe handling.

Introduction

This compound (CAS No. 56860-82-3) is a fluorinated organic compound whose properties are largely dictated by the presence of multiple fluorine atoms and a dichloromethyl group.[1] The high degree of fluorination imparts characteristics such as chemical stability and altered volatility, which are of interest in various specialized chemical applications. This document provides a detailed examination of its key physicochemical parameters, the methodologies for their determination, and insights into the causality behind these experimental choices.

Core Physicochemical Properties

The integration of both fluorine and chlorine atoms onto a short carbon backbone results in a unique set of physical and chemical behaviors. These properties are fundamental to understanding its potential applications and for establishing appropriate handling and storage protocols.

Table 1: Key Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C4H2Cl2F6O | [1][2] |

| Molecular Weight | 250.95 g/mol | [2] |

| Synonyms | 1-(Dichloromethoxy)-1,1,2,3,3,3-hexafluoropropane | [1] |

Note: Specific values for boiling point, density, and other physical properties were not consistently available in the search results. The following sections on experimental determination are based on standard laboratory practices for such compounds.

Experimental Protocols for Physicochemical Characterization

The precise measurement of physicochemical properties is paramount for the application and safety of any chemical compound. The following sections describe the standard experimental workflows for determining key parameters of halogenated ethers like this compound.

Determination of Boiling Point

The boiling point provides critical information about a substance's volatility and is essential for purification processes like distillation.

Methodology:

-

Apparatus Assembly: A standard distillation apparatus is constructed, including a heating mantle, a round-bottom flask containing the sample and boiling chips, a distillation head with a calibrated thermometer, a condenser, and a collection flask.

-

Heating and Equilibration: The sample is heated gently. The temperature is continuously monitored as the vapor rises and equilibrates with the liquid.

-

Data Acquisition: The boiling point is recorded as the stable temperature at which the liquid and vapor phases are in equilibrium, observed as a steady reflux ring on the thermometer.

-

Pressure Correction: The ambient atmospheric pressure is recorded, and the observed boiling point is corrected to standard pressure (760 mmHg) if necessary, using established nomographs or equations.

Rationale for Methodological Choices: This classical method is chosen for its reliability and direct measurement of the vapor-liquid equilibrium temperature. The use of boiling chips is crucial to prevent superheating and ensure smooth boiling, leading to an accurate and reproducible boiling point determination.

Caption: Workflow for Boiling Point Determination.

Measurement of Density

Density is a fundamental physical property that is essential for mass-to-volume conversions and provides insight into the packing of molecules.

Methodology:

-

Instrumentation: A calibrated pycnometer or an oscillating U-tube digital density meter is selected.

-

Temperature Control: The instrument and sample are brought to a constant, specified temperature (e.g., 25 °C) using a thermostatically controlled water bath.

-

Measurement with Pycnometer: a. The mass of the clean, dry pycnometer is determined. b. The pycnometer is filled with the sample, ensuring no air bubbles are present. c. The mass of the filled pycnometer is measured. d. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Measurement with Digital Density Meter: a. The instrument is calibrated with dry air and deionized water. b. The sample is injected into the measurement cell. c. The instrument directly reports the density.

-

Data Validation: Measurements are repeated to ensure consistency and accuracy.

Rationale for Methodological Choices: Temperature control is paramount as density is highly temperature-dependent. The pycnometer method is a classic, high-accuracy technique, while the digital density meter offers speed, requires smaller sample volumes, and provides high precision.

Caption: Logical Flow for Density Measurement.

Safety, Handling, and Storage

Given its chemical structure as a halogenated ether, this compound is expected to require careful handling.

Hazard Identification:

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

-

May cause drowsiness or dizziness.[1]

Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area.[1] Avoid breathing fumes, mist, spray, or vapors.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3]

Conclusion

This compound is a specialized chemical with distinct physicochemical properties derived from its halogenated structure. While specific experimental data for some of its properties are not widely published, this guide provides the standard, validated methodologies for their determination. A thorough understanding and precise measurement of these properties are crucial for its safe and effective use in any research or development context.

References

-

Alachem Co., Ltd. (n.d.). Dichloromethyl 1,1,2,3,3,3-hexafluoropropyl ether. Retrieved from [Link]

Sources

1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether CAS number 56860-82-3

An In-Depth Technical Guide to 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether (CAS: 56860-82-3)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 56860-82-3), a specialized fluorinated organic compound. While specific data on this molecule is limited, this document synthesizes information based on its structural components—a hexafluoropropyl group and a dichloromethyl ether functional group—to offer insights for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, a proposed synthetic route based on established chemical principles, potential applications as a niche reagent in organic synthesis, and detailed safety and handling protocols. The objective is to equip professionals with the foundational knowledge required to evaluate and potentially utilize this compound in advanced research and development projects.

Introduction and Compound Profile

This compound is a halogenated ether distinguished by its dense fluorination and a reactive dichloromethyl group. The presence of fluorine atoms is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The dichloromethyl ether moiety, conversely, is a known precursor for formylation reactions, a fundamental transformation in organic synthesis.[2]

This compound's unique bifunctional nature—possessing both a stability-enhancing fluorinated chain and a reactive handle—positions it as a potentially valuable, albeit under-characterized, building block. Its structural analogues, such as chloromethyl hexafluoroisopropyl ether, are known intermediates in the synthesis of volatile anesthetics like sevoflurane, highlighting the utility of this class of compounds.[3][4] This guide serves to bridge the information gap by providing a scientifically grounded perspective on its properties and potential.

Caption: Chemical Identity of the Target Compound.

Physicochemical Properties

Comprehensive experimental data for this compound is not widely available. However, its properties can be inferred from available data and the known effects of its constituent functional groups. The hexafluoropropyl group significantly increases the molecular weight and is expected to result in a relatively high density and boiling point compared to non-fluorinated analogues. The dichloromethyl ether group introduces polarity and reactivity, particularly towards moisture.

Table 1: Known and Inferred Physicochemical Properties

| Property | Value / Expected Characteristic | Source |

|---|---|---|

| CAS Number | 56860-82-3 | [5] |

| Molecular Formula | C₄H₂Cl₂F₆O | [5] |

| Molecular Weight | 250.95 g/mol | [5] |

| Boiling Point | 98°C | [5] |

| Appearance | Colorless to light yellow liquid (inferred) | [2] |

| Density | High (expected due to halogenation) | N/A |

| Solubility | Soluble in aprotic organic solvents; Reacts with water/alcohols | N/A |

| Flash Point | No data available | [5] |

| Reactivity | Sensitive to moisture and nucleophiles |[6] |

Synthesis and Mechanism

The rationale for this approach is that the methyl group of the precursor ether can be sequentially chlorinated. Dichloromethyl ethers have been synthesized via chlorination of corresponding chlorodimethyl ethers.[6] This transformation typically employs a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV irradiation or with a radical initiator like azobisisobutyronitrile (AIBN).

Caption: Proposed Workflow for the Synthesis of the Target Compound.

Hypothetical Experimental Protocol

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of nitrogen.

-

Charging the Reactor: The flask is charged with 1,1,2,3,3,3-Hexafluoropropyl methyl ether and a catalytic amount of AIBN.

-

Reagent Addition: Sulfuryl chloride (2.2 equivalents) is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. For a photochemical reaction, the mixture would be irradiated with a UV lamp instead of using AIBN.

-

Reaction: The mixture is heated to reflux (or irradiated) for several hours. The progress is monitored by Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of mono- and di-chlorinated products.

-

Workup: After completion, the reaction mixture is cooled to room temperature. Excess SO₂Cl₂ is carefully quenched by pouring the mixture into ice-cold water.

-

Purification: The organic layer is separated, washed with a saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate. The crude product is purified by fractional distillation under reduced pressure to isolate the desired this compound.

Causality Note: The use of a radical initiator or UV light is critical to facilitate the homolytic cleavage of the chlorinating agent, generating chlorine radicals that abstract a proton from the methyl group, initiating the chlorination cascade. Two equivalents are used to favor the formation of the dichloro product over the monochloro intermediate.

Potential Applications in Research and Drug Development

The utility of this compound stems directly from its hybrid structure. The applications described below are based on the established reactivity of its functional groups.

Reagent for Formylation

Dichloromethyl ethers are effective electrophilic formylating agents.[2][6] In the presence of a Lewis acid catalyst (e.g., TiCl₄, SnCl₄), the compound can react with electron-rich aromatic and heteroaromatic rings. The initial reaction forms a dichloromethylated intermediate, which is readily hydrolyzed during aqueous workup to yield the corresponding aldehyde (formyl group, -CHO). This provides a pathway to introduce aldehydes into complex molecules, a crucial step in building pharmaceutical scaffolds.

Fluorinated Building Block

The incorporation of fluorinated moieties is a key strategy in drug design.[7] The hexafluoropropyl group can confer several advantageous properties:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

-

Binding Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar) with protein targets, potentially increasing binding affinity and selectivity.

Caption: Logical Relationship Between Structure and Potential Applications.

Safety, Handling, and Storage

As with any reactive and under-characterized chemical, strict safety protocols are mandatory. The toxicological properties have not been fully investigated, and caution is advised.[5]

Table 2: Summary of Hazard Information

| Hazard Category | Description | Recommendations |

|---|---|---|

| Potential Health Effects | The health hazards have not been fully investigated.[5] Assumed to be an irritant to the eyes, respiratory system, and skin. May be harmful if inhaled or ingested. | Avoid all direct contact. Use in a well-ventilated fume hood. |

| Fire Hazards | Can emit toxic fumes (e.g., hydrogen chloride, hydrogen fluoride) under fire conditions.[5] | Use appropriate extinguishing media (e.g., dry chemical, CO₂). Firefighters should wear self-contained breathing apparatus. |

| Reactivity | Reacts with water and other nucleophiles. | Store away from moisture, strong bases, and oxidizing agents. |

Detailed Handling Protocol

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors. A safety shower and eye wash station must be readily accessible.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton). Inspect gloves for integrity before use.[5]

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. For larger quantities, chemical-resistant overalls may be necessary.

-

-

Spill Management: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The container should be kept under an inert atmosphere (e.g., nitrogen) to prevent degradation from atmospheric moisture.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a specialized chemical reagent with significant potential in synthetic and medicinal chemistry. While its characterization is incomplete, its structure suggests a dual role as both a formylating agent and a vehicle for introducing a metabolically robust hexafluoropropyl group into organic molecules. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation. For researchers in drug discovery, this compound represents a unique tool for scaffold development, warranting further exploration of its reactivity and applications. Strict adherence to safety protocols is essential when handling this reactive and sparsely documented compound.

References

- iChemical. (n.d.). 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether, CAS No. 26103-07-1.

- Synquest Labs. (n.d.). This compound Safety Data Sheet.

- LookChem. (n.d.). Cas 26103-07-1, Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether.

- Guidechem. (n.d.). C4H2Cl2F6O - Chemical Dictionary.

- ChemicalBook. (n.d.). 1,1,2,3,3,3-HEXAFLUOROPROPYL METHYL ETHER synthesis.

- Google Patents. (n.d.). A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether.

- Google Patents. (n.d.). Synthesis method of 1,1,1,3,3,3-hexafluoroisopropyl methyl ether.

- ChemBK. (2024). Chloromethyl hexafluoroisopropyl ether.

- Sigma-Aldrich. (2025). Safety Data Sheet for 1,1,1,3,3,3-hexafluoro-2-propanol.

- CPAchem Ltd. (2024). Safety data sheet for L-Glutamic Acid.

- PubChem. (n.d.). 1,1,2,3,3,3-Hexafluoropropyl methyl ether.

- Organic Syntheses. (n.d.). Dichloromethyl methyl ether.

- PubChem. (n.d.). 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane.

- CymitQuimica. (n.d.). CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane.

- INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet: this compound.

- Chem-Impex. (n.d.). Fluoromethyl 1,1,1,3,3,3-Hexafluoroisopropyl ether.

- ChemicalBook. (n.d.). This compound.

- TCI Chemicals. (n.d.). Fluoromethyl 1,1,1,3,3,3-Hexafluoroisopropyl Ether 28523-86-6.

- Benchchem. (n.d.). An In-depth Technical Guide to Dichloromethyl Methyl Ether.

- SimSon Pharma. (n.d.). 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane.

- Sal-Sofi, N., & Al-Qawasmeh, R. A. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health.

- Bohl, V. J., & Tius, M. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2010054540A1 - A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether - Google Patents [patents.google.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether: A Technical Guide for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether (C₄H₂Cl₂F₆O, MW: 250.95 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation, grounding the analysis in fundamental principles and data from analogous structures to ensure scientific integrity.

Introduction: The Significance of Spectroscopic Analysis in Fluorinated Ether Characterization

This compound is a fluorinated ether of interest in various chemical applications, including as a potential intermediate in the synthesis of novel pharmaceutical compounds. The precise structural elucidation of such molecules is paramount for understanding their reactivity, purity, and suitability for their intended purpose. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this.

This guide moves beyond a simple presentation of data, offering a field-proven perspective on how to interpret the spectral information. The causality behind experimental choices and the inherent self-validating nature of a multi-technique spectroscopic approach are central themes.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following data are predicted based on established spectroscopic principles and comparison with structurally related compounds, such as 1,1,2,3,3,3-Hexafluoropropyl methyl ether and dichloromethyl methyl ether.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to C-F, C-O, C-Cl, and C-H bonds.

Table 1: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~2980-3020 | C-H stretch (dichloromethyl) | Weak to Medium |

| ~1200-1350 | C-F stretch (CF₃) | Strong |

| ~1100-1200 | C-F stretch (CHF) | Strong |

| ~1050-1150 | C-O-C stretch (asymmetric) | Strong |

| ~800-850 | C-Cl stretch | Strong |

Expert Insight: The C-F stretching region is often complex due to the coupling of vibrations. The high intensity of these bands is a hallmark of fluorinated compounds. The C-O-C stretching frequency will be influenced by the electron-withdrawing effects of both the hexafluoropropyl and dichloromethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation.

The proton NMR spectrum is expected to show two distinct signals.

Table 2: Predicted ¹H NMR Spectroscopic Data (Referenced to TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5-7.0 | Singlet | 1H | -OCHCl₂ |

| ~5.0-5.5 | Doublet of Quartets | 1H | -CF₂H |

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic molecules. The chemical shift of the -OCHCl₂ proton is significantly downfield due to the strong electron-withdrawing effect of the two chlorine atoms and the ether oxygen. The -CF₂H proton will be split by the adjacent fluorine atoms and the geminal fluorine, resulting in a complex multiplet.

The ¹³C NMR spectrum will reveal the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (Referenced to TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~120-130 | -CF₃ |

| ~110-120 | -CF₂H |

| ~90-100 | -OCHCl₂ |

| ~80-90 | -O-C(F₂)- |

Expert Insight: The carbon signals are significantly shifted downfield due to the attachment of electronegative fluorine and chlorine atoms. The signals for the fluorinated carbons will likely appear as complex multiplets due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range.[1][2]

Table 4: Predicted ¹⁹F NMR Spectroscopic Data (Referenced to CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -70 to -80 | Doublet | -CF₃ |

| ~ -130 to -140 | Multiplet | -CF₂H |

Trustworthiness through Self-Validation: The coupling patterns observed in the ¹⁹F NMR spectrum must be consistent with those in the ¹H NMR spectrum. For instance, the doublet observed for the -CF₃ group should correspond to the quartet seen for the -CF₂H proton in the ¹H NMR, confirming their proximity in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 250 | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 252 | [M+2]⁺ (Isotope peak for one ³⁷Cl) |

| 254 | [M+4]⁺ (Isotope peak for two ³⁷Cl) |

| 167 | [M - OCHCl₂]⁺ |

| 83 | [OCHCl₂]⁺ |

| 69 | [CF₃]⁺ |

Authoritative Grounding: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. The fragmentation pattern is predicted to involve cleavage of the C-O bonds, which is a common pathway for ethers.[3][4]

Experimental Protocols

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the free induction decay (FID) for each nucleus using standard pulse sequences.

-

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. Perform phase and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate standard for ¹⁹F.

IR Spectroscopy

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

For a liquid sample, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is a convenient and rapid method.

-

Background Collection: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Analysis: Identify the wavenumbers of the major absorption bands.

Mass Spectrometry

Caption: General workflow for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities based on its boiling point and interactions with the column stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing them to ionize and fragment.[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

-

-

Data Analysis: A mass spectrum is generated, plotting ion abundance versus m/z. The fragmentation pattern is then analyzed to deduce the structure of the compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of IR, multinuclear NMR, and MS, provides a robust framework for its structural confirmation. This guide has presented the predicted spectral data and offered insights into their interpretation from the perspective of an experienced application scientist. By adhering to the detailed experimental protocols, researchers can generate high-quality data, ensuring the integrity and reliability of their findings. This, in turn, is critical for the advancement of research and development in fields where such fluorinated compounds play a vital role.

References

-

Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Slideshare. Nmr spectroscopy of fluorine 19. [Link]

-

Amanchukwu, C. et al. A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. Journal of the American Chemical Society. 2020. [https://pubs.acs.org/doi/10.1021/jacs.0c02 Amanchukwu]([Link] Amanchukwu)

-

19Flourine NMR. [Link]

-

Alwsci. How To Prepare And Run An NMR Sample. 2025. [Link]

-

Journal of the American Chemical Society. Fluorinated Ethers. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Moorpark College. Experiment #16 – Introduction to IR and NMR Spectroscopy. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

1D liquid-state NMR experiments. [Link]

-

RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. 2022. [Link]

-

National Institute of Standards and Technology. A Guide to the NIST Chemistry WebBook. [Link]

- NMR Spectroscopy in Food Analysis - Books. Experimental Conditions and Processing.

-

National Institute of Standards and Technology. N I S T r e c o m m e n d e d practice guide. [Link]

-

Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. [Link]

-

National Institutes of Health. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. 2023. [Link]

-

Jordi Labs. NIST/EPA/NIH Mass Spectral Library Compound Scoring. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

SciSpace. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

ChemRxiv. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. 2022. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Interpretation of mass spectra. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

PubChem. 1,1,2,3,3,3-Hexafluoropropyl methyl ether. [Link]

-

ChemRxiv. Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectrum of 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether

Executive Summary

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether (CAS 56860-82-3). As a highly fluorinated ether, this compound presents a unique spectroscopic challenge and opportunity, showcasing complex spin-spin coupling networks. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organofluorine compounds. We will delve into the predicted chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and visualize the intricate nuclear interactions.

Introduction: The Spectroscopic Landscape of Fluorinated Ethers

The incorporation of fluorine into organic molecules dramatically alters their chemical and physical properties, leading to applications in pharmaceuticals, agrochemicals, and materials science.[1] Consequently, the precise structural characterization of organofluorine compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, with ¹⁹F NMR being particularly powerful due to the unique properties of the fluorine nucleus.[2] The ¹⁹F nucleus possesses a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[3][4] Furthermore, the large chemical shift dispersion in ¹⁹F NMR, often spanning over 400 ppm, provides exceptional resolution for distinguishing between subtle variations in the electronic environment of different fluorine atoms within a molecule.[4][5]

This guide focuses on this compound, a molecule containing multiple, distinct fluorine environments and a single proton environment. Its spectrum is a quintessential example of how ¹H and ¹⁹F NMR can be used in concert to solve complex structural problems, revealing a rich network of homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹H-¹⁹F) spin-spin couplings.

Molecular Structure and Predicted NMR Environments

The structure of this compound (CF₃CHF-CF₂-O-CHCl₂) contains four electronically distinct environments for NMR-active nuclei. Understanding these environments is the first step in predicting and interpreting the resulting spectra.

-

Proton Environment: A single proton is located on the dichloromethyl group (-O-CHCl₂).

-

Fluorine Environments: There are three distinct groups of fluorine atoms:

-

A trifluoromethyl group (-CF₃)

-

A single fluorine on a chiral center (-CHF-)

-

A difluoromethylene group adjacent to the ether oxygen (-CF₂-O-)

-

To facilitate discussion, we will use the following notation for the different nuclei:

CF₃(a)-CH(b)F(b)-CF₂(c)-O-CH(d)Cl₂

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to be relatively simple in terms of the number of signals, but the multiplicity will provide key structural information.

-

Chemical Shift (δ): The single proton, H(d), is attached to a carbon that is bonded to an ether oxygen and two highly electronegative chlorine atoms. This environment results in significant deshielding. For comparison, the analogous proton in dichloromethyl methyl ether (CH₃-O-CHCl₂) appears at approximately 6.50 ppm.[6] The strongly electron-withdrawing hexafluoropropyl group attached to the ether oxygen will further deshield this proton. Therefore, a downfield chemical shift is expected, likely in the range of 6.6 – 6.8 ppm .

-

Multiplicity: The H(d) proton is separated from the nearest fluorine atoms, F(c), by four bonds (H-C-O-C-F). This through-bond interaction, known as a four-bond coupling (⁴JHF), can lead to splitting. Given that there are two F(c) fluorines, the H(d) signal is predicted to appear as a triplet , assuming the coupling constant is large enough to be resolved. Long-range H-F couplings are common and often observable.[4]

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum will be significantly more complex and informative, with three distinct signals, each exhibiting intricate splitting patterns due to both homonuclear (F-F) and heteronuclear (H-F) couplings.[7]

Trifluoromethyl Group: -CF₃(a)

-

Chemical Shift (δ): Trifluoromethyl groups typically resonate in the upfield region of the spectrum. A chemical shift in the range of -75 to -80 ppm is a reasonable prediction for this environment.[8]

-

Multiplicity: The three equivalent F(a) nuclei are coupled to two different spin systems:

-

Coupling to H(b): A three-bond coupling (³JHF) to the single proton H(b) will split the signal into a doublet .

-

Coupling to F(c): A four-bond coupling (⁴JFF) to the two F(c) fluorines will further split each line of the doublet into a triplet .

-

Overall Pattern: The resulting signal is predicted to be a doublet of triplets (dt) .

-

Methylene Fluorine: -CHF(b)

-

Chemical Shift (δ): Single fluorine atoms on an sp³-hybridized carbon are typically found in the most downfield (most negative) region of the ¹⁹F spectrum.[8] A chemical shift in the range of -180 to -200 ppm is anticipated.

-

Multiplicity: The F(b) nucleus is coupled to three other spin systems, leading to a highly complex multiplet:

-

Coupling to H(b): A large two-bond geminal coupling (²JHF) to the proton on the same carbon will split the signal into a doublet . This coupling is typically in the range of 45-55 Hz.[4]

-

Coupling to F(a): A three-bond coupling (³JFF) to the three F(a) fluorines will split each line into a quartet .

-

Coupling to F(c): A two-bond geminal coupling (²JFF) to the two F(c) fluorines will split each line further into a triplet .

-

Overall Pattern: The signal for F(b) is predicted to be a complex multiplet, best described as a doublet of triplets of quartets (dtq) . Due to the number of overlapping lines, it may appear as an unresolved multiplet in lower-field instruments.

-

Difluoromethylene Group: -CF₂(c)

-

Chemical Shift (δ): A -CF₂- group adjacent to an ether oxygen is expected to appear in the range of -90 to -115 ppm .[8]

-

Multiplicity: The two equivalent F(c) nuclei are coupled to multiple nuclei:

-

Coupling to F(b): A two-bond geminal coupling (²JFF) to the single F(b) fluorine will split the signal into a doublet .

-

Coupling to H(b): A three-bond coupling (³JHF) to the single H(b) proton will split each line into another doublet .

-

Coupling to F(a): A four-bond coupling (⁴JFF) to the three F(a) fluorines will split each line into a quartet .

-

Coupling to H(d): As discussed for the ¹H spectrum, a four-bond coupling (⁴JHF) to the H(d) proton may also be present, which would further split each line into a doublet . This coupling may be small and not resolved.

-

Overall Pattern: Neglecting the smaller ⁴JHF coupling for clarity, the F(c) signal is predicted to be a doublet of doublets of quartets (ddq) .

-

Data Summary and Visualization

The predicted NMR parameters are summarized in the tables below for clarity.

Table 1: Predicted ¹H NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

|---|

| H(d) | 6.6 – 6.8 | Triplet (t) | F(c) |

Table 2: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

|---|---|---|---|

| F(a) | -75 to -80 | Doublet of Triplets (dt) | H(b), F(c) |

| F(b) | -180 to -200 | Doublet of Triplets of Quartets (dtq) | H(b), F(c), F(a) |

| F(c) | -90 to -115 | Doublet of Doublets of Quartets (ddq) | F(b), H(b), F(a) |

Visualization of the Coupling Network

The following diagram, generated using DOT language, illustrates the primary through-bond coupling relationships within the molecule.

Caption: Molecular structure and key 2-bond and 3-bond NMR coupling pathways.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, a standardized protocol should be followed.

A. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for many fluorinated compounds.[6]

-

Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal reference standard. For ¹H NMR, tetramethylsilane (TMS) is standard (δ = 0.00 ppm). For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm), although it is a Class I ozone-depleting substance. Alternatively, an inert, fluorinated compound with a known chemical shift (e.g., C₆F₆ at δ ≈ -163 ppm) can be added as an internal standard, or the spectrum can be referenced externally.

B. Spectrometer Setup and Data Acquisition

-

Instrument Tuning: Tune the NMR probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity.

-

¹H NMR Acquisition:

-

Spectral Width: A standard spectral width of 12-16 ppm is usually sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (d1) of 1-2 seconds for qualitative analysis.

-

Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm).[9]

-

-

¹⁹F NMR Acquisition:

-

Decoupling: Acquire both a proton-coupled and a proton-decoupled spectrum. The decoupled spectrum simplifies the fluorine signals by removing H-F coupling, which can help in assigning the F-F coupling patterns. The coupled spectrum provides the full structural information.[7]

-

Spectral Width: A wide spectral width is crucial due to the large chemical shift dispersion of ¹⁹F. A width of at least 250 ppm (e.g., from -250 ppm to 0 ppm) is recommended to ensure all signals are captured.

-

Number of Scans: ¹⁹F is a sensitive nucleus, so fewer scans (e.g., 16-64) are often needed compared to ¹³C NMR.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Processing: Process the FID and reference the spectrum to the internal or external standard.

-

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound serve as an excellent case study in the structural elucidation of complex organofluorine molecules. The ¹H spectrum provides a clear diagnostic signal for the dichloromethyl ether moiety, while the ¹⁹F spectrum reveals a rich and detailed fingerprint of the hexafluoropropyl group. The predicted chemical shifts and complex, higher-order splitting patterns arise from a predictable network of heteronuclear and homonuclear couplings that, when fully analyzed, can unambiguously confirm the molecular structure. The successful interpretation of these spectra relies on a solid understanding of fundamental NMR principles and adherence to a rigorous experimental protocol.

References

-

NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183–6187. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(14), 8851–8856. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

University of Rochester. (2001). Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

DiMaggio, P. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). F-19 NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Retrieved from [Link]

-

Reddit. (2021). Need help for predcting 19F-NMR sprectra. r/chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Dichloromethyl methyl ether - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332). Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,3,3,3-Hexafluoropropyl methyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

iChemical. (n.d.). 1,1,1,3,3,3-hexafluoroisopropyl chloromethyl ether, CAS No. 26103-07-1. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 56860-82-3 | Dichloromethyl 1,1,2,3,3,3-hexafluoropropyl ether. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-CH3CH2CF=CFCF2CF3 - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. biophysics.org [biophysics.org]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

A Technical Guide to the Mass Spectrometric Analysis of 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether (CAS No. 56860-82-3). This highly fluorinated and chlorinated ether presents unique analytical challenges due to its chemical properties. This document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology, from sample preparation to spectral interpretation. It delves into the predicted fragmentation pathways based on established principles for halogenated ethers, offering researchers and drug development professionals a validated approach to the qualitative and quantitative analysis of this compound.

Introduction: The Analytical Imperative

This compound, with the molecular formula C4H2Cl2F6O, belongs to a class of halogenated ethers.[1] Such compounds are often characterized by high chemical inertness, thermal stability, and unique solvent properties.[2] These characteristics make them valuable in various industrial and pharmaceutical applications, including as intermediates in the synthesis of specialty chemicals and active pharmaceutical ingredients.[3]

The analytical challenge with such compounds lies in their volatility and the complex isotopic patterns introduced by the chlorine atoms. Furthermore, highly fluorinated compounds can exhibit challenging behavior during ionization, often yielding weak or absent molecular ion peaks in standard Electron Ionization (EI) mass spectrometry.[4] This guide provides a systematic approach to navigate these challenges using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.

Compound Properties:

| Property | Value | Source |

| CAS Number | 56860-82-3 | [1] |

| Molecular Formula | C4H2Cl2F6O | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

Experimental Workflow: A Validated Pathway

The accurate analysis of this compound necessitates a meticulous and well-defined workflow. The following diagram illustrates the logical progression from sample receipt to final data interpretation. Each stage is designed to ensure reproducibility and data integrity.

Caption: A top-level overview of the analytical workflow for this compound.

Detailed Methodologies

Sample Preparation Protocol

The goal of sample preparation is to produce a clean, homogenous sample in a solvent compatible with the GC-MS system. Given the non-polar nature of the analyte, a solvent such as ethyl acetate is a suitable choice.[5]

Step-by-Step Protocol:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of the sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve the sample in ethyl acetate and bring it to volume. This creates a stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution to achieve a final concentration within the calibrated range of the instrument (e.g., 1-100 ng/mL).[5]

-

Internal Standard (ISTD) Spiking: Spike the final working solution with an appropriate internal standard. For fluorinated compounds, a deuterated or structurally similar compound not present in the sample is ideal. A perfluorinated glycol ether could serve as a potential candidate if an isotopically labeled standard is unavailable.[6]

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The selection of GC-MS parameters is critical for achieving good chromatographic separation and sensitive detection. A semi-polar GC column is recommended for the analysis of halogenated ethers.[7]

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

GC Parameters:

| Parameter | Recommended Setting | Rationale |

| Injector | Split/Splitless | Allows for a wide range of sample concentrations. A split ratio of 50:1 is a good starting point. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for most capillary columns. |

| Column | DB-624 or Rxi-1301Sil MS (30 m x 0.25 mm, 1.4 µm film) | These columns provide good resolution for halogenated and polar compounds.[6][7] |

| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A starting temperature below the boiling point of the solvent and a ramp to a high final temperature ensures elution of all components. |

MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Ion Source | Electron Ionization (EI) or Chemical Ionization (CI) | EI is standard, but CI (with methane or isobutane) may be necessary to enhance the molecular ion.[4][7] |

| EI Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Standard operating temperature. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Scan Range | 35-350 amu | Captures the molecular ion and key fragments. Starting above the mass of air/water. |

| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis. | Full scan provides comprehensive spectral data, while SIM offers enhanced sensitivity. |

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound is predicted to be complex due to the presence of both fluorine and chlorine atoms.

Key Fragmentation Principles

-

Molecular Ion (M+): For ethers, the molecular ion peak is often weak or absent in EI-MS.[8][9] For fluorinated compounds, this is also a common observation.[4] If the molecular ion is observed, it will appear as a cluster of peaks due to the chlorine isotopes.

-

Isotopic Patterns: The presence of two chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragment. The relative abundances of the M+, M+2, and M+4 peaks will be in a ratio of approximately 9:6:1, corresponding to the statistical probability of incorporating ³⁵Cl and ³⁷Cl isotopes.[10]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the ether oxygen is a dominant fragmentation pathway for ethers.[8][11][12]

-

C-O Bond Cleavage: The bond between the carbon and the oxygen can also cleave, leading to the formation of carbocations.[8][12]

Predicted Fragmentation Pathways

The following diagram illustrates the most probable fragmentation pathways for this compound.

Sources

- 1. This compound CAS#: 56860-82-3 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 7. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GCMS Section 6.13 [people.whitman.edu]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermal Stability of Fluorinated Dichloromethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated dichloromethyl ethers represent a unique class of compounds with potential applications in medicinal chemistry and materials science. Their utility is intrinsically linked to their thermal stability, a critical parameter influencing their synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the core principles governing the thermal stability of these molecules. We will delve into the electronic and structural factors that dictate their decomposition pathways, propose potential degradation mechanisms, and outline robust experimental protocols for assessing their thermal resilience. This document is intended to be a foundational resource for researchers and professionals working with or developing fluorinated dichloromethyl ethers, enabling them to make informed decisions and advance their scientific endeavors.

Introduction: The Significance of Thermal Stability in Fluorinated Dichloromethyl Ethers

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and unique conformational preferences. When combined with the reactive dichloromethyl ether moiety, these fluorinated analogues present a compelling scaffold for the design of novel pharmaceuticals and functional materials. However, the inherent reactivity of the dichloromethyl group raises critical questions about the overall thermal stability of these compounds.

Understanding the thermal stability of fluorinated dichloromethyl ethers is paramount for several reasons:

-

Synthetic Viability: Many synthetic transformations require elevated temperatures. A thorough understanding of a molecule's thermal limits is crucial to prevent decomposition during synthesis and purification processes like distillation.

-

Storage and Handling: The long-term stability of these compounds under various storage conditions is a key determinant of their shelf-life and viability as research tools or therapeutic agents.

-

In Vivo and In Vitro Applications: For drug development professionals, the stability of these ethers under physiological temperatures is a critical factor influencing their pharmacokinetic and pharmacodynamic profiles.

-

Safety: Uncontrolled thermal decomposition can lead to the formation of hazardous and corrosive byproducts, such as hydrogen chloride and phosgene. A comprehensive understanding of decomposition pathways is essential for safe handling and risk mitigation.

This guide will provide a detailed exploration of the factors governing the thermal stability of this unique class of molecules, offering insights into their anticipated behavior under thermal stress.

Fundamental Principles Governing Thermal Stability

The thermal stability of a molecule is dictated by the strength of its covalent bonds and the availability of low-energy decomposition pathways. For fluorinated dichloromethyl ethers, the interplay of several factors determines their overall resilience to heat.

The Influence of Fluorine Substitution

The substitution of hydrogen with fluorine has a profound impact on the stability of adjacent chemical bonds. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol. This inherent strength contributes significantly to the overall thermal stability of fluorinated compounds.

In the context of a dichloromethyl ether, the presence of fluorine on the same carbon atom as the chlorine atoms is expected to have a stabilizing effect. The high electronegativity of fluorine induces a strong negative inductive effect (-I), which polarizes the C-Cl and C-O bonds, potentially strengthening them against homolytic cleavage.

The Role of the Dichloromethyl Group

The dichloromethyl group (-CCl₂-) is inherently less stable than its perfluorinated or hydrogenated counterparts. The carbon-chlorine (C-Cl) bond is significantly weaker than the C-F bond, with a bond dissociation energy of around 81 kcal/mol. This makes the C-Cl bond a likely initiation point for thermal decomposition.

Furthermore, the presence of two chlorine atoms on the same carbon can lead to potential α-elimination pathways, although this is less common in ethers compared to other functional groups.

The Ether Linkage

The carbon-oxygen (C-O) bond of the ether linkage is another potential site of thermal cleavage. The strength of this bond can be influenced by the nature of the substituents on either side of the oxygen atom. In fluorinated dichloromethyl ethers, the electronic effects of the fluorinated dichloromethyl group will play a crucial role in modulating the stability of the ether bond.

Proposed Thermal Decomposition Mechanisms

While specific experimental data on the thermal decomposition of fluorinated dichloromethyl ethers is scarce, we can propose plausible degradation pathways based on the known reactivity of related compounds, such as chloromethyl methyl ether and fluorinated polymers.[1][2]

Homolytic Cleavage of the C-Cl Bond

The most probable initiation step for the thermal decomposition of a fluorinated dichloromethyl ether is the homolytic cleavage of a C-Cl bond, due to it being the weakest bond in the immediate vicinity of the ether oxygen. This would generate a radical intermediate.

Caption: Initial C-Cl bond homolysis.

The resulting radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from other molecules or further fragmentation.

Decomposition via Hydrolysis

In the presence of water, even at elevated temperatures, dichloromethyl ethers are susceptible to hydrolysis.[3] This reaction is likely to proceed via nucleophilic substitution, leading to the formation of an unstable hemiacetal which then decomposes.

Caption: Proposed hydrolysis pathway.

The formyl fluoride (O=CHF) produced is itself reactive and may undergo further reactions.

Potential for Rearrangement and Elimination

Depending on the structure of the "R" group, rearrangement reactions may also be possible. If the R group contains abstractable protons, intramolecular elimination reactions could occur, leading to the formation of an alkene and other byproducts.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal stability of fluorinated dichloromethyl ethers requires a combination of analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the temperature at which a compound begins to decompose.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified fluorinated dichloromethyl ether into a TGA pan (platinum or ceramic).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 500 °C or until complete decomposition is observed.

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

The onset temperature of decomposition is typically defined as the temperature at which a 5% weight loss is observed (Td5%).

-

Differential Scanning Calorimetry (DSC)

DSC can be used to detect thermal events such as melting, boiling, and decomposition, which are associated with changes in heat flow.

Experimental Protocol:

-

Sample Preparation: Seal a small amount of the sample (1-5 mg) in a hermetically sealed aluminum or gold-plated steel pan to prevent volatilization before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas.

-

-

Thermal Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

Exothermic peaks on the DSC thermogram can indicate decomposition. The onset temperature of the exotherm provides information about the initiation of the decomposition process.

-

Evolved Gas Analysis (EGA)

To identify the decomposition products, the effluent gas from the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Experimental Workflow:

Caption: TGA-MS/FTIR experimental setup.

This powerful combination allows for the real-time identification of volatile decomposition products as they are formed, providing invaluable mechanistic insights.

Data Summary and Interpretation

The data obtained from these analyses can be summarized to provide a comprehensive profile of the thermal stability of a given fluorinated dichloromethyl ether.

| Compound | Td5% (°C) (TGA, N2) | Decomposition Onset (°C) (DSC, N2) | Major Decomposition Products (TGA-MS) |

| Hypothetical Example 1 | 185 | 180 (exo) | HCl, CO, R-F |

| Hypothetical Example 2 | 210 | 205 (exo) | HCl, COCl₂, R-H |

Interpretation:

-

A higher Td5% indicates greater thermal stability.

-

The presence of an exotherm in the DSC trace concurrent with weight loss in the TGA is a strong indicator of decomposition.

-

The identity of the evolved gases provides direct evidence for the operative decomposition mechanisms. For instance, the detection of HCl would support pathways involving C-Cl bond cleavage.

Conclusion and Future Directions

The thermal stability of fluorinated dichloromethyl ethers is a complex property governed by the interplay of the stabilizing effect of fluorine and the inherent reactivity of the dichloromethyl group. While direct experimental data remains limited, a combination of established analytical techniques and a sound understanding of chemical principles can provide critical insights into their behavior under thermal stress.

Future research in this area should focus on the systematic synthesis and thermal analysis of a series of fluorinated dichloromethyl ethers with varying substitution patterns. Such studies will not only provide valuable quantitative data but also help to elucidate the precise mechanisms of their thermal decomposition, ultimately enabling the rational design of more stable and useful molecules for a wide range of applications.

References

-

Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

-

U.S. Environmental Protection Agency. (1994). Chloromethyl methyl ether. Retrieved from [Link]

- Sax, N. I. (1989).

-

U.S. National Library of Medicine. (n.d.). Chloromethyl methyl ether. PubChem. Retrieved from [Link]

-

Government of Canada. (1993). Bis(chloromethyl) Ether and Chloromethyl Methyl Ether. Retrieved from [Link]

Sources

The Solubility of 1,1,2,3,3,3-Hexafluoropropyl Dichloromethyl Ether in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,1,2,3,3,3-Hexafluoropropyl dichloromethyl ether. In the absence of extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on the fundamental principles of fluorinated compound solubility. It further provides a detailed, self-validating experimental protocol for researchers to quantitatively determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Enigmatic Nature of Fluorinated Ethers in Solution

This compound is a molecule of significant interest in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its highly fluorinated propyl chain and dichloromethyl ether moiety impart unique electronic and steric properties. However, these same features contribute to a complex and often non-intuitive solubility profile.

Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, leading to their potential immiscibility in both polar and non-polar organic solvents. This phenomenon arises from the high electronegativity and low polarizability of the fluorine atoms, which result in weak van der Waals and dipole-dipole interactions with hydrocarbon-based solvents. Therefore, a predictive understanding of solubility, coupled with robust experimental verification, is paramount for the effective utilization of this compound.

Theoretical Framework: Predicting Solubility through Solvent Properties

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. For a partially fluorinated compound like this compound, a more nuanced approach is required. The solubility will be dictated by a balance of interactions: the fluorophilic/fluorophobic nature of the hexafluoropropyl group and the polar/non-polar character of the dichloromethyl ether portion.

To facilitate a more accurate prediction, we can correlate the solubility with key solvent properties such as the Polarity Index , Dielectric Constant , and Dipole Moment .

-

Polarity Index: An empirical measure of a solvent's polarity. Solvents with a polarity index similar to the solute are more likely to be effective.

-

Dielectric Constant (ε): A measure of a solvent's ability to separate ions. While the ether itself is not ionic, the dielectric constant can indicate the solvent's overall polarity and its ability to solvate polar regions of the molecule.

-

Dipole Moment (μ): Indicates the polarity of individual solvent molecules. A significant dipole moment may enhance interactions with the polar ether linkage and dichloromethyl group.

The following table summarizes these properties for a range of common organic solvents, providing a valuable tool for initial solvent screening.

| Solvent | Chemical Formula | Polarity Index | Dielectric Constant (ε) | Dipole Moment (μ, D) |

| n-Hexane | C₆H₁₄ | 0.1 | 1.88 | 0.08 |

| Toluene | C₇H₈ | 2.4 | 2.38 | 0.31 |

| Diethyl Ether | C₄H₁₀O | 2.8 | 4.33 | 1.15 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 8.93 | 1.14 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 7.58 | 1.75 |

| Chloroform | CHCl₃ | 4.1 | 4.81 | 1.15 |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 6.02 | 1.88 |

| Acetone | C₃H₆O | 5.1 | 20.7 | 2.69 |

| Methanol | CH₄O | 5.1 | 32.70 | 2.87 |

| Acetonitrile | C₂H₃N | 5.8 | 37.5 | 3.44 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | 36.71 | 3.86 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 46.68 | 4.1 |

| Water | H₂O | 10.2 | 80.1 | 1.87 |

Expert Insight: Based on the structure of this compound, it is anticipated to exhibit preferential solubility in solvents that can engage in dipole-dipole interactions without being overly polar. Halogenated solvents such as dichloromethane and chloroform are strong candidates due to their ability to interact with the dichloromethyl group. Ethers like THF and diethyl ether may also show good solubility. Highly polar, protic solvents like methanol and water are expected to be poor solvents due to the hydrophobic nature of the fluorinated chain.

Experimental Protocol for Quantitative Solubility Determination

The following gravimetric method provides a robust and reliable means to quantify the solubility of this compound in a chosen organic solvent. This protocol is designed to be self-validating by ensuring the creation of a saturated solution and accurate measurement of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 μm, PTFE)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of glass vials, add a fixed volume of the chosen solvent (e.g., 5.00 mL).

-

Add an excess of this compound to each vial, ensuring a visible amount of undissolved material remains. The presence of excess solute is critical to confirm saturation.

-

Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the solutions for a minimum of 24 hours to ensure that equilibrium is reached. The equilibration time should be validated by taking measurements at 24 and 48 hours; consistent results confirm equilibrium.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2.00 mL) using a volumetric pipette.

-

Immediately filter the collected supernatant through a 0.22 μm PTFE syringe filter into a pre-weighed, clean, and dry evaporating dish or beaker. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the evaporating dish containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is fully evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved (i.e., two consecutive weighings differ by less than 0.0005 g).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the evaporating dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or any other desired unit.

-

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationships in Solubility Prediction

The interplay between the solute's structure and the solvent's properties dictates the resulting solubility. The following diagram illustrates the key considerations for predicting the solubility of this compound.